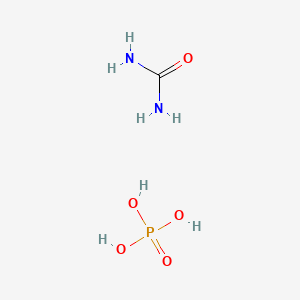

Urea phosphate

Cat. No. B1195089

Key on ui cas rn:

4401-74-5

M. Wt: 60.056 g/mol

InChI Key: XSQUKJJJFZCRTK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03936501

Procedure details

The process is very simple to carry out; starting with anhydrous ortho-phosphoric acid, which is crystalline at room temperature, a slight heating transforms the crystals into a clear liquid solution. In order to induce the spontaneous reaction with the solid urea, a preheating of the anhydrous ortho-phosphoric acid at 60°-90°C is preferred. After mixing with the solid urea, the reaction system has to be vigorously cooled in view of the exothermic reaction which takes place. The reaction is accomplished after a few seconds and dry crystalline urea phosphate formed in the reaction vessel is ready for use without any further operation. When starting with concentrated ortho-phosphoric acid, which has a concentration of over 90% H3PO4 (wt. per cent), the reaction according to the invention can be carried out in two ways. According to one preferable procedure the two reactants, in which the ortho-phosphoric acid (above 90% by wt. H3PO4) is previously preheated at 60°-90°C, are mixed. The water present in the initial ortho-phosphoric acid is expelled during the prior heating and exothermal reaction with the solid urea. By another procedure the initial concentrated ortho-phosphoric acid (above 90% H3PO4) is first transformed into the anhydrous form and thereafter reacted with the solid urea. The final product in both procedures was the same as in the case of anhydrous ortho-phosphoric acid, and containing only between 0.3% and 0.7% water.

Identifiers

|

REACTION_CXSMILES

|

[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[NH2:6][C:7]([NH2:9])=[O:8]>>[P:1]([OH:5])([OH:4])([OH:3])=[O:2].[NH2:6][C:7]([NH2:9])=[O:8] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is crystalline at room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a slight heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 60°-90°C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to be vigorously cooled in view of the exothermic reaction which

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction is accomplished after a few seconds

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)(O)(O)O.NC(=O)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |